REACTION_CXSMILES
|
[C:1]([O:10]CC)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[C:18]([CH2:20][C:21](OCC)=[O:22])=[O:19].[O-]CC.[Na+]>C1(C)C(C)=CC=CC=1>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[C:18]([C:20]1[C:21](=[O:22])[NH:4][C:3]2[C:2]([C:1]=1[OH:10])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OCC
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)CC(=O)OCC)C=CC1OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
crystals are separated out
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C=2C(NC3=CC=CC=C3C2O)=O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |